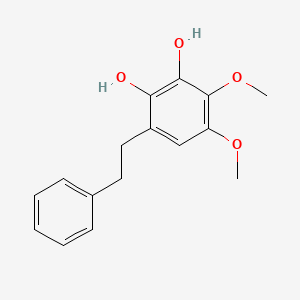
薯蓣皂苷 II
描述
Batatasin II belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) . The IUPAC name for Batatasin II is 3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol .
Molecular Structure Analysis
The molecular formula of Batatasin II is C16H18O4 . The average mass is 274.316 and the monoisotopic mass is 274.12051 . The InChI is InChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3 .
科学研究应用
1. 抗糖尿病活性
薯蓣皂甙衍生物,包括薯蓣皂苷 I、III、IV 和 V,已对其抗糖尿病活性进行了研究。研究表明,薯蓣皂甙 I、III 和 IV 对 α-葡萄糖苷酶(碳水化合物消化中的关键酶)表现出抑制作用,从而可能降低餐后高血糖。这种抑制作用以可逆和非竞争性方式发生,这使得这些化合物成为功能性食品和抗糖尿病剂的有希望的候选者 (胡等人,2015)。
2. 与人血清白蛋白的相互作用
已对薯蓣皂苷衍生物与人血清白蛋白 (HSA) 的结合特性进行了研究,人血清白蛋白是药物药代动力学中的重要蛋白质。薯蓣皂苷与 HSA 的结合可能会影响它们在体内的分布和功效。使用伏安法和光谱法进行的研究提供了这些化合物与 HSA 相互作用的见解,表明对药物开发的潜在影响 (朱等人,2016)。
3. 抗癌特性
薯蓣皂苷 III 已被确认为一种潜在的抗癌剂。它已被证明通过抑制上皮向间质转化和影响关键信号通路来抑制人肺癌细胞的迁移。这些发现表明薯蓣皂苷 III 在开发新的肺癌治疗方法中具有潜力 (Pinkhien 等人,2017)。
4. 镇痛功效
研究探索了薯蓣皂苷 III 的镇痛作用,特别是在炎症性疼痛的背景下。该化合物在减轻小鼠模型中的疼痛样行为方面显示出显着效果,表明其作为一种具有良好安全性的新型镇痛药的潜力 (Hasriadi 等人,2022)。
5. 对光合作用和呼吸作用的影响
已研究了薯蓣皂苷对植物光合作用和呼吸过程的影响。研究表明,某些薯蓣皂苷可以抑制这些重要的过程,影响植物的生长和发育 (Iino 等人,2004)。
6. 化感作用
薯蓣皂苷 III 与某些植物的化感能力有关,例如黑果越橘。它的存在可以抑制各种植物物种的萌发和生长,在生态动态和植物竞争中发挥作用 (González 等人,2015)。
7. 抗炎活性
薯蓣皂苷 I,一种与薯蓣皂苷 II 相关的菲衍生物,已显示出抗炎特性。它抑制类花生酸和肥大细胞脱颗粒的产生,表明其作为抗炎剂的潜力 (Lu 等人,2011)。
未来方向
The future directions for research on Batatasin II could include further investigation into its potential antidiabetic activities, given the promising results found for other Batatasins . Additionally, research could be conducted to better understand its synthesis, physical and chemical properties, and safety profile.
属性
IUPAC Name |
3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSITSYPUXRHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CCC2=CC=CC=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243929 | |
| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39354-56-8 | |
| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39354-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Batatasin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)
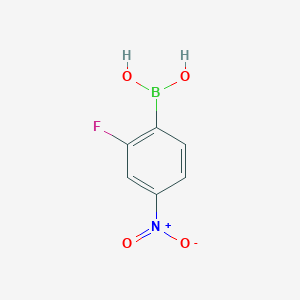
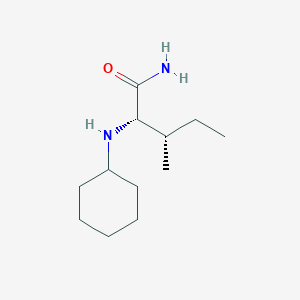
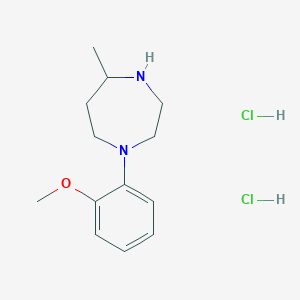
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
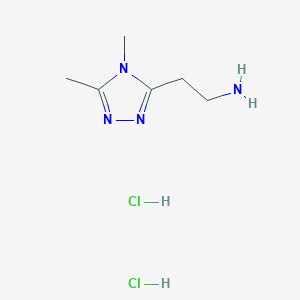
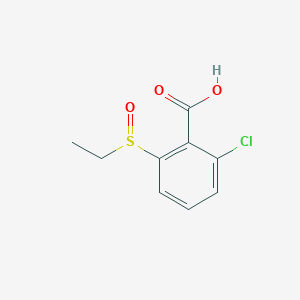
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
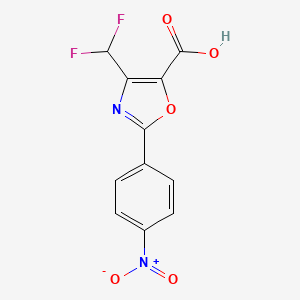
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
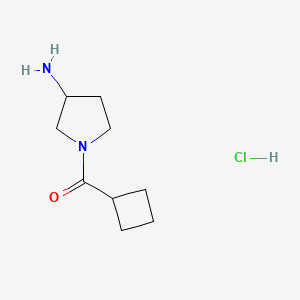
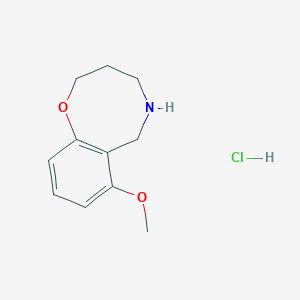
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
